Puromycin monohydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Puromycin dihydrochloride is a white powder. (NTP, 1992)

科学的研究の応用

Ribosome Function and Biotechnological Applications

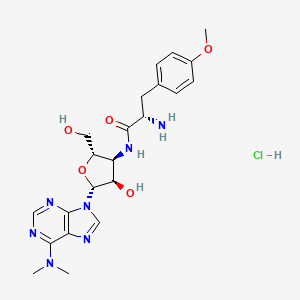

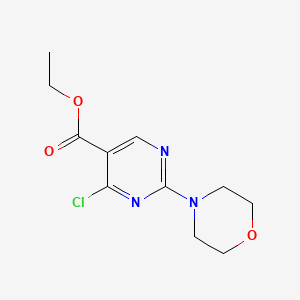

Puromycin monohydrochloride is primarily recognized for its role in inhibiting protein synthesis through ribosome-catalyzed incorporation into nascent peptide chains, leading to premature translation termination. This function has been leveraged in various scientific research contexts. One significant application is as a selection marker in cell lines genetically engineered to express resistance transgenes. Additionally, puromycin's ability to mimic the 3′ end of aminoacylated tRNAs has made it a valuable tool across model systems, including cultured cells and whole animals. Its structure, combining a nucleoside and an amino acid, allows for chemical modifications, creating diverse puromycin-based reagents. These reagents, coupled with anti-puromycin antibodies, have advanced understanding of protein synthesis regulation and associated pathological processes, such as immune responses and neurological functions (Aviner, 2020).

Protein Research and Methodologies

Innovative technologies using puromycin's properties have emerged, facilitating protein research. Modified puromycin can be incorporated into proteins at the C-terminus, connecting desired molecules to proteins. This capability has given rise to technologies like screening through display technology, fluorescence labeling, affinity purification, and protein chips for proteomics (Tabuchi, 2003).

Small Molecule-Protein Interaction Studies

Puromycin analogues have been developed to study protein synthesis mechanisms and ribosome activity. These analogues, like 3PB and 3PC, can interact with proteins associated with ribosomes. They have been used in combination with mass spectrometry to map molecule-protein interactions in living cells, offering insights into translational control mechanisms (Kandala et al., 2019).

Metabolism Research

Puromycin's role extends to metabolism research. Its impact on cellular processes, like sensitivity to depletion of coenzyme A biosynthesis, highlights the complexities of metabolic pathways in cancer research and potential drug interactions. This area of research emphasizes caution in using puromycin for metabolic studies, given its interactions with key metabolic substrates like acetyl-CoA (Khadka et al., 2022).

Molecular Biology and Biosynthetic Gene Studies

In molecular biology, puromycin's biosynthetic gene cluster has been a focus of study. Cloning this gene cluster and expressing it in heterologous hosts like Streptomyces has provided insights into antibiotic biosynthesis and its regulation. This work contributes to a broader understanding of aminonucleoside antibiotics production (Lacalle et al., 1992).

特性

CAS番号 |

3506-23-8 |

|---|---|

分子式 |

C22H30ClN7O5 |

分子量 |

508 g/mol |

IUPAC名 |

(2S)-2-amino-N-[(2S,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-3-(4-methoxyphenyl)propanamide;hydrochloride |

InChI |

InChI=1S/C22H29N7O5.ClH/c1-28(2)19-17-20(25-10-24-19)29(11-26-17)22-18(31)16(15(9-30)34-22)27-21(32)14(23)8-12-4-6-13(33-3)7-5-12;/h4-7,10-11,14-16,18,22,30-31H,8-9,23H2,1-3H3,(H,27,32);1H/t14-,15+,16+,18+,22+;/m0./s1 |

InChIキー |

MXJUOYXSYWPMAR-IHFNEQFUSA-N |

異性体SMILES |

CN(C)C1=NC=NC2=C1N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)NC(=O)[C@H](CC4=CC=C(C=C4)OC)N)O.Cl |

SMILES |

CN(C)C1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)NC(=O)C(CC4=CC=C(C=C4)OC)N)O.Cl |

正規SMILES |

CN(C)C1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)NC(=O)C(CC4=CC=C(C=C4)OC)N)O.Cl |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1603858.png)

![1-[4-Methyl-2-(4-trifluoromethylphenyl)thiazol-5-yl]ethanol](/img/structure/B1603870.png)

![2-(1H-pyrrolo[3,2-c]pyridin-3-yl)ethanamine](/img/structure/B1603873.png)